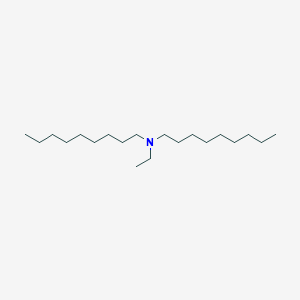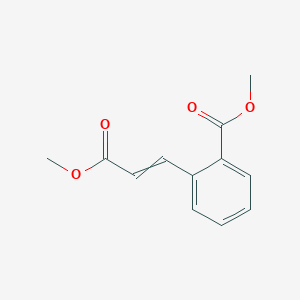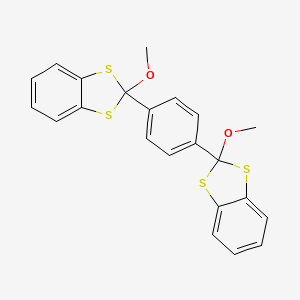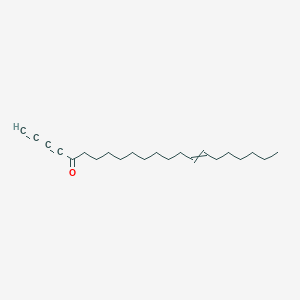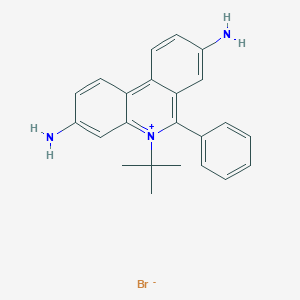![molecular formula C9H12O2 B14496120 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one CAS No. 64810-34-0](/img/structure/B14496120.png)
3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Prop-2-en-1-yl)-7-oxabicyclo[410]heptan-2-one is a bicyclic compound with a unique structure that includes an oxygen bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one can be achieved through several methods. One common approach involves the stereoselective synthesis of a core building block, which is then further functionalized . The reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of stereoselective synthesis and the use of efficient catalytic systems are likely to be employed to produce this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions could produce more saturated compounds.
Applications De Recherche Scientifique
3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one involves its interaction with molecular targets through its reactive sites. These interactions can lead to the modulation of biological pathways, making it a valuable compound for studying biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one is unique due to its specific oxygen bridge and the presence of a prop-2-en-1-yl group. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
64810-34-0 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
3-prop-2-enyl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C9H12O2/c1-2-3-6-4-5-7-9(11-7)8(6)10/h2,6-7,9H,1,3-5H2 |
Clé InChI |
CPPIJGXZRUPVAG-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1CCC2C(C1=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene]](/img/structure/B14496039.png)
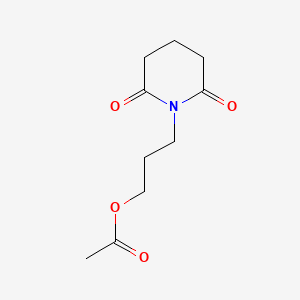
![Phenol, 2,2'-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl-](/img/structure/B14496064.png)


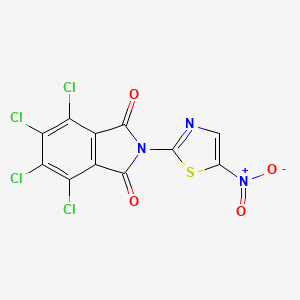
![4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid](/img/structure/B14496101.png)

